
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a methoxy-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
化学反应分析
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2)
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: 2-(4-Amino-3-methoxyphenyl)-1,3-dithiolane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dithiolane ring can also participate in redox reactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- N-(4-Methoxy-3-nitrophenyl)acetamide
- 4-Methoxy-3-nitroacetophenone
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and physical properties compared to other similar compounds
属性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIVIIHYBRSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2SCCS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)
![1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B2534733.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)
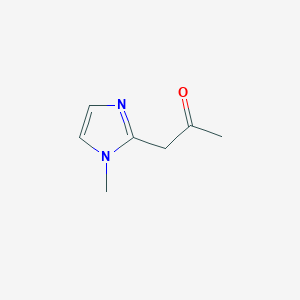
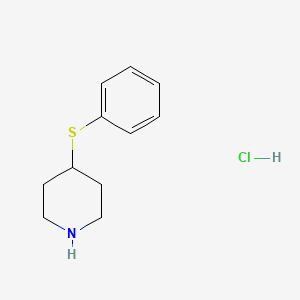
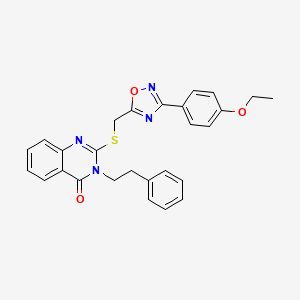
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)
![2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B2534745.png)
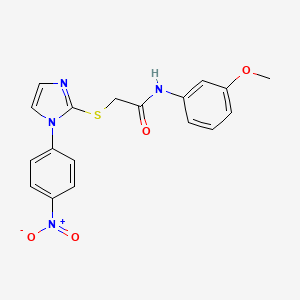
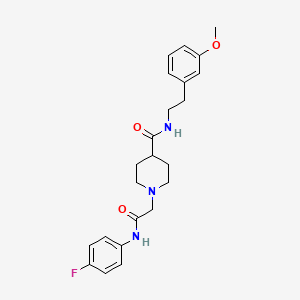
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)
